

# SR-8993: A Technical Guide to a Novel NOP Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

SR-8993 is a novel, potent, and selective small-molecule agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a G protein-coupled receptor implicated in a wide range of physiological and pathological processes. Developed through a collaboration between scientists at the University of Miami and Scripps Research Institute, SR-8993 has emerged as a promising therapeutic candidate for the treatment of alcohol use disorder (AUD) and post-traumatic stress disorder (PTSD).[1][2] This technical guide provides a comprehensive overview of the discovery, development, and preclinical pharmacology of SR-8993, with a focus on its mechanism of action, in vivo efficacy, and detailed experimental protocols.

## **Discovery and Development History**

The development of **SR-8993** stemmed from research into the role of the NOP receptor in addiction and anxiety-related behaviors. The NOP receptor, also known as the opioid receptor-like 1 (ORL1) receptor, is a member of the opioid receptor family but does not bind traditional opioids.[3] Its endogenous ligand, N/OFQ, was found to modulate stress and reward pathways, suggesting that targeting the NOP receptor could be a viable therapeutic strategy for conditions like AUD and PTSD.

Scientists at the University of Miami and Scripps Research Institute hypothesized that the anxiety and relapse components of addiction might share neurochemical pathways with the



anxiety experienced in PTSD.[2] This led to the development of **SR-8993** as a potent and brain-penetrant NOP receptor agonist, designed to be highly selective and avoid the narcotic and addictive effects associated with classical opioid receptor agonists.[1][2]

Preclinical evaluation of **SR-8993** was spearheaded by the laboratories of Dr. Annika Thorsell at Linköping University, focusing on its effects in models of alcohol use disorder, and Dr. Kerry Ressler at Emory University, investigating its potential in models of PTSD.[1] These studies have provided significant evidence for the therapeutic potential of **SR-8993**.

### **Mechanism of Action**

SR-8993 exerts its pharmacological effects by acting as a potent agonist at the NOP receptor. The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[3][4] Activation of the NOP receptor by an agonist like SR-8993 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] This signaling pathway is associated with the modulation of various downstream cellular processes, including ion channel activity and neurotransmitter release, ultimately influencing neuronal excitability and behavior.



Click to download full resolution via product page

**Figure 1:** Simplified NOP Receptor Signaling Pathway.

# Preclinical Pharmacology In Vitro Pharmacology



**SR-8993** demonstrates high potency and selectivity for the NOP receptor over other opioid receptors.

| Parameter | Receptor          | Value                      | Reference |
|-----------|-------------------|----------------------------|-----------|
| EC50      | NOP Receptor      | 8.8 ± 1.38 nM              | [5]       |
| EC50      | μ Opioid Receptor | 4800 ± 3300 nM             | [5]       |
| EC50      | к Opioid Receptor | > 10,000 nM<br>(estimated) | [5]       |
| Activity  | δ Opioid Receptor | No activity                | [5]       |

### **Pharmacokinetics**

Pharmacokinetic studies in mice have shown that **SR-8993** is brain-penetrant and has a moderate half-life.

| Parameter                                     | Species | Value           | Reference |
|-----------------------------------------------|---------|-----------------|-----------|
| In vivo half-life                             | Mouse   | 4.8 ± 0.6 hours | [5]       |
| Brain/Plasma Ratio<br>(2h post-IV)            | Mouse   | 0.55            | [5]       |
| Brain Concentration<br>(10 mg/kg IP, 120 min) | Mouse   | 660 ± 51 nM     | [5]       |

## **In Vivo Efficacy**

In preclinical models of alcohol use disorder, **SR-8993** has been shown to reduce alcohol consumption and relapse-like behaviors.[1]



| Model                                    | Species    | Effect of SR-8993<br>(1.0 mg/kg) | Reference |
|------------------------------------------|------------|----------------------------------|-----------|
| Home-cage limited access drinking        | Wistar Rat | Reduced alcohol intake           | [1]       |
| Operant responding for alcohol           | Wistar Rat | Reduced responding               | [1]       |
| Escalation of alcohol intake             | Wistar Rat | Reduced escalation               | [1]       |
| Stress-induced relapse                   | Wistar Rat | Attenuated relapse               | [1]       |
| Cue-induced relapse                      | Wistar Rat | Attenuated relapse               | [1]       |
| Acute alcohol withdrawal-induced anxiety | Wistar Rat | Potently reversed anxiety        | [1]       |

In a mouse model of PTSD, **SR-8993** was found to impair the consolidation of fear memory, suggesting its potential to prevent the development of PTSD-like symptoms.[2]

| Model                              | Species | Effect of SR-8993 (3<br>mg/kg) | Reference |
|------------------------------------|---------|--------------------------------|-----------|
| Cued-fear memory consolidation     | Mouse   | Impaired consolidation         | [5]       |
| Locomotor activity                 | Mouse   | No effect                      | [5]       |
| Anxiety-like behavior (Open field) | Mouse   | No effect                      | [6]       |
| Footshock reactivity               | Mouse   | No effect                      | [5]       |

# Experimental Protocols Elevated Plus Maze (Anxiety-Like Behavior)

## Foundational & Exploratory





This test is used to assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.

 Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.

#### Procedure:

- Animals are habituated to the testing room for at least one hour before the test.
- Each animal is placed in the center of the maze, facing an open arm.
- The animal is allowed to freely explore the maze for a 5-minute session.
- Behavior is recorded by an overhead video camera and analyzed using tracking software.

#### Parameters Measured:

- Time spent in the open arms.
- Time spent in the closed arms.
- Number of entries into the open arms.
- Number of entries into the closed arms.
- Total distance traveled.
- Interpretation: Anxiolytic effects are indicated by an increase in the time spent and the number of entries into the open arms.





Click to download full resolution via product page

Figure 2: Workflow for the Elevated Plus Maze Test.

## **Operant Alcohol Self-Administration**

This model assesses the reinforcing properties of alcohol and the motivation of animals to consume it.

- Apparatus: Standard operant conditioning chambers equipped with two levers, a liquid delivery system, and cue lights.
- Procedure:
  - Training: Rats are trained to press a lever to receive a small amount of alcohol solution (e.g., 10-20% ethanol). This often involves a "sucrose fading" procedure where the concentration of sucrose in the solution is gradually decreased while the ethanol concentration is increased.



- Testing: Once stable responding is established, the effect of a compound like SR-8993 on lever pressing for alcohol is assessed. This can be done under various reinforcement schedules (e.g., fixed ratio, progressive ratio).
- Parameters Measured:
  - Number of active lever presses (for alcohol).
  - Number of inactive lever presses (control).
  - Amount of alcohol consumed.
- Interpretation: A decrease in active lever presses and alcohol consumption indicates a reduction in the reinforcing effects of alcohol.

## **Contextual Fear Conditioning (PTSD Model)**

This paradigm is used to study fear learning and memory, which are central to PTSD.

- Apparatus: A conditioning chamber with a grid floor capable of delivering a mild electric footshock, and a distinct context (e.g., specific odor, lighting).
- Procedure:
  - Habituation: The mouse is allowed to explore the conditioning chamber for a short period.
  - Conditioning: The mouse receives one or more pairings of a neutral conditioned stimulus (CS), such as a tone or light, with an aversive unconditioned stimulus (US), typically a mild footshock. In contextual fear conditioning, the chamber itself serves as the conditioned stimulus.
  - Memory Test: At a later time (e.g., 24 or 48 hours), the mouse is returned to the conditioning context (without the US), and its freezing behavior (a natural fear response) is measured.
- Parameters Measured:
  - Percentage of time spent freezing.



 Interpretation: A reduction in freezing behavior during the memory test indicates an impairment in the consolidation or retrieval of the fear memory.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. The nociceptin/orphanin FQ receptor agonist SR-8993 as a candidate therapeutic for alcohol use disorders: validation in rat models PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fear learning studies point to a potential new treatment for PTSD [news.emory.edu]
- 3. Nociceptin receptor Wikipedia [en.wikipedia.org]



- 4. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarblogs.emory.edu [scholarblogs.emory.edu]
- 6. Opioid receptors reveal a discrete cellular mechanism of endosomal G protein activation -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SR-8993: A Technical Guide to a Novel NOP Receptor Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13437016#sr-8993-discovery-and-developmenthistory]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com